molecular formula C13H19NO2 B12090782 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene

Katalognummer: B12090782
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: BXBLPEMBRQKTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale processes that ensure high purity and yield. These processes often utilize optimized reaction conditions and purification techniques to produce the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture.

Uniqueness

What sets 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

2-(4-ethoxy-3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO2/c1-3-16-12-7-6-10(9-13(12)15-2)11-5-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3

InChI-Schlüssel

BXBLPEMBRQKTSF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C2CCCN2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.